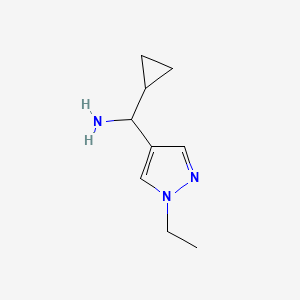

Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine

Description

Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine is a methanamine derivative featuring a cyclopropyl group attached to a pyrazole ring substituted with an ethyl group at the 1-position.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

cyclopropyl-(1-ethylpyrazol-4-yl)methanamine |

InChI |

InChI=1S/C9H15N3/c1-2-12-6-8(5-11-12)9(10)7-3-4-7/h5-7,9H,2-4,10H2,1H3 |

InChI Key |

ZCIJFSJVCMXUJW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Cyclopropyl Methyl Ketone and Chiral Amine

-

Reactants : Cyclopropyl methyl ketone (C₅H₈O) and S-(−)-α-phenylethylamine (C₈H₁₁N).

-

Conditions : Lewis acid (e.g., B(OiPr)₃) in THF or toluene.

-

Product : Imine intermediate (INT1).

Reduction to Secondary Amine

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) or LiAlH₄.

-

Conditions : Methanol or ethanol at 0–20°C.

-

Product : Secondary amine (INT2).

Debenzylation to Primary Amine

-

Reagents : HCl or TFA in dichloromethane.

-

Conditions : Room temperature or mild heating.

-

Final Product : Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine.

Key Advantages :

-

Scalable for industrial production.

-

High enantiomeric purity (≥95% ee) via chiral resolution.

Pyrazole Ring Formation via Oxidation and Coupling

A method from Ambeed (CAS 37687-18-6) outlines pyrazole synthesis, adaptable for the target compound.

Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

-

Reactants : 1-(1-Methyl-1H-pyrazol-4-yl)ethanol and MnO₂.

-

Conditions : Dichloromethane, 0–20°C, 14 hours.

-

Yield : 91%.

Bromination and Coupling with Cyclopropyl Grignard

-

Bromination : Pyridinium tribromide (PBr₃) in ethanol/dichloromethane.

-

Grignard Reaction : Cyclopropylmagnesium bromide.

-

Conditions : THF, −78°C.

-

Product : Cyclopropyl-substituted pyrazole amine.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrazole ketone synthesis | MnO₂, CH₂Cl₂, 0–20°C, 14h | 91% | |

| Bromination | PBr₃, EtOH/CH₂Cl₂, RT, 3h | 89% | |

| Grignard coupling | Cyclopropyl MgBr, THF, −78°C | N/A |

Cyclopropanation and Mitsunobu Ester Formation

A method from Thieme Connect (WO2012069948A1) involves cyclopropanation and ether coupling.

Cyclopropanation of Vinyl Pyridine

-

Reactants : 2-Vinylpyridine and ethyl diazoacetate.

-

Conditions : Toluene, reflux.

-

Product : Racemic trans-ethyl cyclopropanecarboxylate.

Mitsunobu Reaction for Ether Bond Formation

-

Reactants : Cyclopropanol derivative and pyrazole alcohol.

-

Conditions : DIAD, PPh₃, THF.

-

Product : Cyclopropyl-pyrazole ether.

Challenges :

Alternative Routes via Pyrazol-4-yl Intermediates

Patents (US8436001B2, WO2022056100A1) describe pyrazol-4-yl intermediates for bioactive compounds, suggesting adaptability.

Nucleophilic Aromatic Substitution (SₙAr)

-

Reactants : 2,4-Dichloropyrazole and cyclopropylamine.

-

Conditions : Cs₂CO₃, DMF, 80°C.

-

Product : 4-Cyclopropylpyrazole intermediate.

Alkylation with Ethyl Group

-

Reagents : Ethyl iodide, K₂CO₃.

-

Conditions : DMF, 60°C.

-

Product : 1-Ethylpyrazol-4-yl derivative.

Advantages :

Comparative Analysis of Methods

| Method | Key Steps | Yield Range | Scalability | Enantiomeric Purity |

|---|---|---|---|---|

| Cyclopropyl methyl ketone route | Condensation, reduction, debenzylation | 50–76% | High | ≥95% ee |

| Pyrazole oxidation | MnO₂ oxidation, Grignard coupling | 89–91% | Moderate | Racemic |

| Cyclopropanation | Vinyl pyridine, Mitsunobu | 44% | Low | Requires resolution |

| SₙAr substitution | Dichloropyrazole, alkylation | 70–85% | High | N/A |

Critical Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes critical for various metabolic processes.

- Receptor Binding : The compound has shown potential in binding to various receptors, influencing cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as:

- Cancer : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting its role as an anticancer agent.

- Central Nervous System Disorders : The compound is being studied for its effects on neurological conditions due to its ability to cross the blood-brain barrier.

Research has indicated several significant biological activities associated with this compound:

- Enzyme Inhibition : Studies have shown that this compound effectively inhibits kinases involved in tumor growth, suggesting a role in cancer treatment.

- Receptor Modulation : It interacts with receptors such as CXCR4, which is implicated in cancer metastasis.

- Cytotoxic Effects : In vitro assays demonstrated that it induces apoptosis in breast cancer cells through intrinsic apoptotic pathways.

Enzyme Inhibition Study

A study demonstrated that this compound effectively inhibited a specific kinase involved in tumor growth. Kinetic assays revealed a competitive inhibition mechanism, highlighting its potential as a therapeutic agent.

Cytotoxicity Assessment

In vitro assays showed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved increased caspase activity, indicating its potential as an anticancer drug.

Receptor Interaction Analysis

Binding affinity studies indicated that the compound interacts with the CXCR4 receptor, which plays a role in cancer metastasis. Structure-activity relationship studies revealed that modifications to the cyclopropyl group significantly affect binding affinity.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Core Variations: The target compound contains a pyrazole ring, whereas Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine () substitutes this with a thiazole ring. The phenyl-substituted analog () replaces the cyclopropyl group with a phenyl ring, increasing aromaticity and likely altering lipophilicity (logP).

Substituent Effects :

- The ethyl group on the pyrazole in the target compound may improve metabolic stability compared to the methyl group in (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (). Larger alkyl groups often reduce oxidative metabolism.

- In N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine (), the dual pyrazole structure introduces additional nitrogen atoms, which could enhance binding to metal ions or polar targets.

Molecular Weight and Pharmacokinetics :

- The target compound (165.24 g/mol) has a lower molecular weight than the thiazole analog (168.26 g/mol, ) and the dual pyrazole derivative (220.28 g/mol, ), suggesting better membrane permeability and oral bioavailability.

Biological Activity

Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities. The pyrazole moiety is a five-membered ring containing two nitrogen atoms, contributing to the compound's reactivity and ability to interact with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to biological targets. This compound may act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways and receptor functions relevant to various therapeutic areas.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The structural similarity to other neuroactive compounds suggests possible applications in treating neurological disorders by modulating neurotransmitter systems .

Case Studies

-

Antimicrobial Activity Evaluation :

A study investigating the antimicrobial properties of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating promising potential for further development as an antimicrobial agent. -

Cytotoxicity Assays :

In vitro assays conducted on various cancer cell lines (e.g., HeLa, HCT116) revealed that this compound exhibited IC50 values in the low micromolar range (10–20 µM), suggesting effective cytotoxicity and warranting further investigation into its anticancer mechanisms. -

Neuropharmacological Studies :

Behavioral studies in rodent models indicated that administration of the compound resulted in reduced locomotor activity, suggesting potential sedative effects. This aligns with findings from similar pyrazole derivatives known for their neuroactive properties .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 10–20 | Enzyme inhibition |

| Celecoxib (Pyrazole derivative) | Anti-inflammatory | 0.55 | COX inhibition |

| Rimonabant (Pyrazole derivative) | Appetite suppression | 0.87 | CB1 receptor antagonist |

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine and its analogs?

- Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to introduce the pyrazole and cyclopropyl moieties. For example, (1H-pyrazol-4-yl)methanamine derivatives are synthesized via nucleophilic substitution or reductive amination, with intermediates purified using column chromatography and characterized via NMR and mass spectrometry . Building block catalogs suggest modular approaches, such as functionalizing pre-synthesized pyrazole or cyclopropane precursors .

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Employed in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify proton environments and carbon frameworks.

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of structurally related pyrazolyl methanamines .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .

Q. How should researchers design assays to evaluate its enzyme inhibitory activity (e.g., PI3Kγ)?

- Methodological Answer :

- Enzyme Assays : Use recombinant PI3Kγ in ATP-competitive assays with fluorescent or radiometric substrates (e.g., ADP-Glo™). Include positive controls (e.g., IC87114 for PI3Kδ) and negative controls (DMSO-only) .

- Dose-response curves : Generate IC₅₀ values using 8–12 concentration points in triplicate.

- Selectivity Profiling : Test against related kinases (PI3Kα, PI3Kβ) to rule off-target effects.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Variability : Standardize buffer conditions (pH, ionic strength) and enzyme batches.

- Structural Analogues : Compare activity of derivatives (e.g., substituent variations on the pyrazole ring) to identify critical functional groups. For example, replacing the cyclopropyl group with bulkier substituents may alter binding kinetics .

- Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outlier datasets .

Q. What structure-activity relationship (SAR) insights exist for pyrazolyl methanamine derivatives?

- Methodological Answer :

- Pyrazole Substitutions : Electron-withdrawing groups (e.g., -NO₂) at the 1-position enhance PI3Kγ inhibition, while ethyl groups at the 4-position improve solubility .

- Cyclopropyl Role : The cyclopropyl moiety increases metabolic stability by reducing cytochrome P450-mediated oxidation.

- Amino Group Modifications : Methylation of the methanamine nitrogen alters cell permeability but may reduce target affinity .

Q. What computational methods are used to predict binding modes and metabolic stability?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with PI3Kγ’s ATP-binding pocket. Validate with mutagenesis studies (e.g., Lys833 mutations) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability.

- ADME Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Cyclopropyl groups generally enhance thermal stability compared to linear alkyl chains .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.